![molecular formula C19H24F2N6O B5574014 N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574014.png)

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

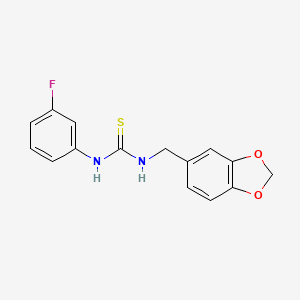

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea is a useful research compound. Its molecular formula is C19H24F2N6O and its molecular weight is 390.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 390.19796573 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Interaction with Heterocyclic Compounds

N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea is part of a broader class of compounds studied for their interactions with various heterocyclic compounds. Research has shown that these urea derivatives can participate in complexation with double and triple hydrogen bonding counterparts, indicating a significant substituent effect on association. This finding underscores their potential application in developing compounds with targeted chemical interactions, particularly in materials science and pharmaceutical research (Ośmiałowski et al., 2013).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

Another application involves the synthesis of nitrogen-containing heterocyclic compounds. Urea derivatives, such as this compound, have been used in reactions with perfluoroalkenes to produce partially fluorinated heterocycles. This process results in the formation of pyrimidine, 2H-pyrido[1,2-a]pyrimidine, and [1,3,5]triazine derivatives, highlighting their utility in the synthesis of complex heterocycles that could be of interest in the development of new materials and pharmaceuticals (Chi et al., 2000).

Antiulcer and H2-Receptor Antagonistic Activities

In the pharmaceutical field, similar urea derivatives have been synthesized and evaluated for their histamine H2-receptor antagonistic, gastric antisecretory, and gastric mucosal protective activities. This research suggests potential applications in developing new antiulcer agents, particularly those that offer dual action—gastric antisecretory and mucosal protective actions. Compounds with ethyl groups as N-substituents showed promising results, indicating a pathway to new treatments for gastric ulcers and related conditions (Miyashita et al., 1992).

Design of Metallo-Supramolecular Macrocycles

Research into the self-assembly of metallo-supramolecular macrocycles utilizing di-(m-pyridyl)-urea ligands demonstrates the utility of these compounds in creating finely balanced equilibriums in solution. The ability to equip such macrocycles with functional groups, including urea derivatives, opens up possibilities in the design of novel supramolecular structures. These structures could have applications ranging from catalysis to the development of new materials (Troff et al., 2012).

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24F2N6O/c1-13-9-17(27-7-3-2-4-8-27)26-18(24-13)22-5-6-23-19(28)25-16-11-14(20)10-15(21)12-16/h9-12H,2-8H2,1H3,(H,22,24,26)(H2,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZCEHYBXHFOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=CC(=C2)F)F)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24F2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5573951.png)

![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)

![2-{1-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5573962.png)

![4-fluoro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5573972.png)

![7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5573982.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5573990.png)

![1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5573999.png)

![ethyl 4-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5574006.png)

![N-ethyl-6-methyl-2-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5574027.png)

![4-(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-2-one](/img/structure/B5574045.png)